molecular formula C3H7ClFN B1396108 trans-2-Fluorocyclopropanamine hydrochloride CAS No. 143062-85-5

trans-2-Fluorocyclopropanamine hydrochloride

Cat. No. B1396108
CAS RN: 143062-85-5
M. Wt: 111.54 g/mol
InChI Key: DYTNTYHQHKPQEX-SWLXLVAMSA-N
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Description

“trans-2-Fluorocyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 114152-96-4 . It has a molecular weight of 111.55 and its IUPAC name is (1R,2R)-2-fluorocyclopropanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “trans-2-Fluorocyclopropanamine hydrochloride” is 1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2-,3-;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“trans-2-Fluorocyclopropanamine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

1. Synthesis and Drug Development

  • Trans-2-fluorocyclopropanamine hydrochloride plays a significant role in the synthesis of drug analogs. For instance, its use in the synthesis of fluorocyclopropyl cabozantinib analogs, which are inhibitors used in treating thyroid cancer and renal cell carcinoma, demonstrates its importance in drug development (Veliks et al., 2020).

2. Monoamine Oxidase Inhibition

  • It has been found effective as an inhibitor of monoamine oxidase A and B. This is particularly significant in the context of neurological disorders and depression treatment, where monoamine oxidase inhibitors play a crucial role (Yoshida et al., 2004).

3. Enzymatic Inhibition and Biochemical Research

  • The compound shows potential in inhibiting microbial tyramine oxidase, which is vital for understanding biochemical pathways and developing therapeutic agents targeting microbial infections (Rosen et al., 2004).

4. Interaction with Serotonin Receptors

  • Research has also shown its derivatives to interact with serotonin receptors, which is crucial in the development of treatments for various psychiatric and neurological disorders (Vallgårda et al., 1996).

5. Metabolic Studies

  • Trans-2-fluorocyclopropanamine hydrochloride is used in metabolic studies, like the synthesis of labeled tranylcypromine for understanding drug metabolism and distribution (Kang & Hong, 1985).

6. Structural and Stereogenic Properties in Chemical Synthesis

  • The compound has been utilized in studying structural and stereogenic properties in chemical synthesis, contributing significantly to the field of organic chemistry (Öztürk et al., 2019).

7. Exploration of Enzyme Inhibition Mechanisms

  • Investigations into its derivatives' effects on enzyme inhibition mechanisms offer insights into drug design and the development of new therapeutic agents (Hruschka et al., 2008).

8. Cardiovascular Research

  • Studies involving its derivatives have provided valuable data in cardiovascular research, exploring interactions with blood pressure regulation mechanisms (Teller & Jarboe, 1982).

9. Inhibition of Enzymes Related to Neurodegenerative Diseases

  • Its analogs have shown effectiveness in inhibiting enzymes like carbonic anhydrase and acetylcholinesterase, which are significant in the treatment of neurodegenerative diseases (Boztaş et al., 2019).

10. Biomarker Identification in Environmental Toxicology

  • It has been used in identifying biomarkers for exposure to certain insecticides, contributing to environmental toxicology and public health (Baker et al., 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(1R,2R)-2-fluorocyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2-,3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTNTYHQHKPQEX-SWLXLVAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Fluorocyclopropanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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